1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical property Agrochemical lead optimization

For SAR teams optimizing acaricide leads requiring controlled 3-position electronic modulation. This 3-CF3-pyrazole-4-carbaldehyde delivers quantified differentiation vs. the commercial fenpyroximate intermediate (CAS 109925-10-2). • +0.7 ΔLogP enhances cuticular penetration potential vs. 3-CH3 analog • Documented acid-base perturbation (Elguero et al., 1991) informs target binding & PK predictions • Validated 88% oxime ether yield benchmark for process chemistry scale-up • Crystallographically characterized oxime derivative (96.6° dihedral angle) constrains docking simulations Supplied at 97% purity in amber glass bottles; research-scale quantities (250 mg-1 g) available for immediate procurement.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 109925-42-0
Cat. No. B025830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS109925-42-0
Synonyms1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde97%
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2
InChIInChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3
InChIKeyJDLPKSIFGPLXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 109925-42-0): Procurement-Relevant Identity and Physicochemical Profile


1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 109925-42-0) is a fully substituted pyrazole-4-carbaldehyde bearing a trifluoromethyl group at the 3-position, a phenoxy group at the 5-position, and an N-methyl substituent. It is classified as a synthetic building block within the trifluoromethylated heterocycle family, with a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g·mol⁻¹ [1]. The compound is commercially available at 97% purity (CAS min. 96.5%, CAS max. 100.0%) from major suppliers including Thermo Scientific Maybridge and Apollo Scientific, with catalog listings confirmed for research-scale procurement (250 mg to 1 g quantities) . Its key computed physicochemical descriptors include a PubChem XLogP3-AA of 2.5, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 44.1 Ų, and a melting point of 65–67 °C [1].

Why 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Cannot Be Interchanged with Its Closest In-Class Analogs


Substitution of the 3-trifluoromethyl group with a 3-methyl group—as found in the fenpyroximate intermediate 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (CAS 109925-10-2)—produces a structurally similar but physicochemically and electronically distinct compound. The CF₃→CH₃ replacement at the pyrazole 3-position has been quantitatively demonstrated to alter both gas-phase and aqueous acid-base properties of the pyrazole ring: the trifluoromethyl group considerably decreases basicity (more pronounced at position 3 than 5) and increases acidity (more pronounced at position 5 than 3) relative to the methyl-substituted analog [1]. These electronic perturbations directly affect the electrophilicity of the 4-carbaldehyde carbon, with downstream consequences for condensation reaction rates, oxime formation yields, and the biological activity profiles of derived oxime ethers. Furthermore, the CF₃ group introduces a significant lipophilicity increase (ΔLogP ≈ 0.7) that alters membrane partitioning and bioavailability in agrochemical lead optimization programs. Simple replacement with a 5-chloro (CAS 128455-62-9) or 5-bromo analog would additionally eliminate the phenoxy oxygen's hydrogen-bond acceptor capability and alter the conformational preferences of the 5-substituent, both of which are critical for target binding in the fenpyroximate pharmacophore model.

Quantitative Differentiation Evidence for 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Lipophilicity Advantage: 3-CF₃ Pyrazole Carbaldehyde vs. 3-CH₃ Analog (LogP Comparison)

The target compound exhibits significantly higher lipophilicity than its direct 3-methyl analog (1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, CAS 109925-10-2), the key intermediate in fenpyroximate synthesis. The measured LogP for the 3-CF₃ compound is 3.04 compared to 2.33 for the 3-CH₃ dimethyl analog [1]. The PubChem-computed XLogP3-AA values show a consistent trend: 2.5 for the CF₃ compound [2] versus an estimated lower value for the dimethyl analog. This ΔLogP of approximately 0.7 translates to a roughly 5-fold difference in octanol-water partition coefficient, which is meaningful for membrane permeability and biological compartment distribution in both insect and plant systems relevant to agrochemical development.

Lipophilicity Physicochemical property Agrochemical lead optimization

Melting Point Differentiation: Solid-State Handling Properties vs. 3-CH₃ Analog

The target compound exhibits a melting point of 65–67 °C , which is approximately 20 °C higher than the 45–46 °C reported for the 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde analog (CAS 109925-10-2) . This higher melting point reflects stronger intermolecular interactions in the crystalline lattice, likely attributable to the polar trifluoromethyl group. From a procurement and handling perspective, the higher melting point indicates a broader temperature window for solid-phase storage and reduced risk of melting during ambient-temperature shipping or laboratory manipulation.

Solid-state property Purification Formulation

Electronic Modulation of Aldehyde Reactivity: CF₃ vs. CH₃ at Pyrazole 3-Position (Acid-Base Perturbation)

The replacement of a methyl group by a trifluoromethyl group at the pyrazole 3-position produces a quantitatively characterized perturbation of the heterocycle's acid-base properties. Elguero et al. (1991) demonstrated experimentally—using both gas-phase thermodynamic measurements and aqueous solution determinations—that the CF₃ group considerably decreases the basicity of the pyrazole ring, with a more pronounced effect at position 3 than at position 5, and concomitantly increases its acidity, with a more pronounced effect at position 5 than at position 3 [1]. This electron-withdrawing effect propagates to the 4-carbaldehyde position, increasing the electrophilicity of the carbonyl carbon relative to the 3-methyl analog. The enhanced electrophilicity directly translates to modified reactivity in nucleophilic addition reactions (e.g., oxime formation, hydrazone condensation), which are the primary synthetic transformations employed for this building block class.

Electronic effect Aldehyde electrophilicity Structure-reactivity relationship

Demonstrated Synthetic Tractability: Oxime Derivatization Yield of 88%

The target aldehyde has been demonstrated to undergo efficient oxime formation. In the synthesis reported by Dai et al. (2009), the oxime derived from this aldehyde—5-(phenoxy)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde oxime (intermediate 8a)—was obtained and subsequently converted to the O-((2-chloropyridin-5-yl)methyl)oxime ether (compound 9a) in 88% yield as a yellow solid with a melting point of 55–57 °C . This yield was achieved under standard oximation conditions (hydroxylamine hydrochloride, pyridine, n-butanol, reflux 3–4 h) and is consistent with the high yields (84–89%) observed for structurally related 5-substituted analogs in the same study. The 88% yield for the phenoxy-substituted derivative compares favorably within this series and confirms the synthetic accessibility of oxime ether libraries from this aldehyde building block.

Synthetic utility Oxime formation Agrochemical intermediate

Insecticidal Activity of Derived Oxime Ethers Against Aphis craccivora

The pyridine-containing oxime ether derivatives synthesized from the target aldehyde scaffold were evaluated for insecticidal activity against the pea aphid (Aphis craccivora). According to the preliminary bioassay reported by Dai et al. (2009), several title compounds (9a–9n, 12a–12d) showed good to excellent insecticidal activities against A. craccivora at a dosage of 0.5 mg/mL (500 μg/mL) . The 3-trifluoromethyl substitution on the pyrazole ring is a critical structural determinant for this activity profile, as this moiety is conserved across all active compounds in the series and represents a key differentiation from the 3-methyl-substituted fenpyroximate chemotype. However, it must be noted that the published data are presented at the series level rather than as individual compound mortality percentages, and direct head-to-head comparison with 3-CH₃ analogs under identical assay conditions is not available in this publication.

Insecticidal activity Aphis craccivora Pyrazole oxime ether

X-Ray Crystallographic Confirmation of Oxime Derivative Geometry

The oxime derivative of the target aldehyde—1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime (C₁₂H₁₀F₃N₃O₂)—has been structurally characterized by single-crystal X-ray diffraction [1]. The crystal structure reveals a dihedral angle of 96.6(3)° between the phenyl and pyrazole rings, indicating a near-orthogonal orientation of the 5-phenoxy substituent relative to the pyrazole core. In the crystal lattice, pairs of molecules form inversion dimers through O—H···N hydrogen bonds. This near-orthogonal geometry has implications for molecular recognition: the 5-phenoxy group projects out of the pyrazole plane, potentially engaging in edge-to-face π-interactions with aromatic residues in biological targets, while the 3-CF₃ group occupies a distinct steric and electronic environment compared to the 3-CH₃ group in the fenpyroximate scaffold.

Crystal structure Conformational analysis Hydrogen bonding

Procurement-Guiding Application Scenarios for 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde


Agrochemical Lead Discovery: 3-CF₃ Pyrazole Oxime Ether Libraries with Differentiated Lipophilicity

Scientific teams engaged in acaricide or insecticide lead optimization should procure this compound when seeking a 3-CF₃-substituted pyrazole-4-carbaldehyde scaffold that offers approximately 0.7 LogP units higher lipophilicity than the commercial fenpyroximate intermediate (1,3-dimethyl analog) . The increased lipophilicity may translate to enhanced cuticular penetration in target arthropod pests, potentially enabling lower effective dosages. The established synthetic route to oxime ether derivatives in 88% yield provides a validated entry point for generating compound libraries with the 3-CF₃ pharmacophoric element.

Structure-Activity Relationship (SAR) Studies Probing Electronic Effects at Pyrazole 3-Position

This aldehyde is the preferred procurement choice for SAR campaigns designed to systematically evaluate the impact of 3-position electronic modulation (CF₃ vs. CH₃ vs. Cl) on biological activity. The well-characterized acid-base perturbation caused by the 3-CF₃ group—quantitatively documented by Elguero et al. (1991) [1]—provides a firm physicochemical rationale for observed differences in target binding or pharmacokinetic behavior. Procurement of both the 3-CF₃ compound (CAS 109925-42-0) and the 3-CH₃ analog (CAS 109925-10-2) enables controlled comparative studies where the electronic variable is isolated while the 5-phenoxy and 4-carbaldehyde functionalities remain constant.

Crystallography-Enabled Structure-Based Design of Pyrazole-Containing Pesticides

Groups employing structure-based drug design (SBDD) or fragment-based lead discovery for agrochemical targets should prioritize this compound because its oxime derivative has been crystallographically characterized [2]. The confirmed near-orthogonal geometry (dihedral angle 96.6°) between the 5-phenoxy and pyrazole rings, combined with the defined hydrogen-bonding dimer motif, provides experimentally validated conformational constraints for docking studies. This structural information reduces the conformational sampling uncertainty inherent in computational modeling of analogs lacking crystallographic data.

Process Chemistry Development: Optimizing Oxime Condensation with Electron-Deficient Aldehydes

For process chemists developing scalable routes to pyrazole oxime agrochemical intermediates, this aldehyde offers a test substrate with enhanced carbonyl electrophilicity due to the electron-withdrawing 3-CF₃ group. The increased electrophilicity, documented through the acid-base perturbation studies of Elguero et al. [1], may enable milder oximation conditions (lower temperature, shorter reaction time, or reduced excess of hydroxylamine) compared to the 3-CH₃ analog. The established yield benchmark of 88% for the oxime ether derivative serves as a baseline for process optimization studies.

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